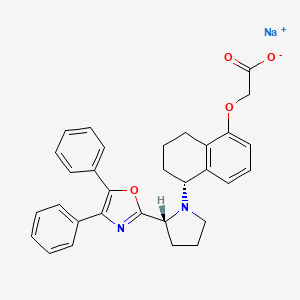![molecular formula C28H29NO8S B1674079 4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Übersicht
Beschreibung
It has high specificity for endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B . This compound has shown significant potential in various pharmacological applications, especially in cardiovascular diseases.
Vorbereitungsmethoden
The synthesis of L-754142 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic routes typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
L-754142 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-754142 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of endothelin antagonists and their interactions with various receptors.
Biology: It is used to investigate the role of endothelin receptors in cellular processes and signaling pathways.
Wirkmechanismus
L-754142 exerts its effects by specifically binding to endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and preventing vasoconstriction. The molecular targets and pathways involved include the inhibition of phosphatidyl inositol hydrolysis and the prevention of endothelin-1-induced contractions in vascular smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
L-754142 is unique in its high specificity and potency as an endothelin antagonist. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor type A antagonist used for similar therapeutic purposes.
Macitentan: A dual endothelin receptor antagonist with applications in treating pulmonary arterial hypertension.
Compared to these compounds, L-754142 has shown higher specificity and potency in preclinical studies, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C28H29NO8S |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
4-[1-(1,3-benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
JPPYWKVKLSBQJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide L 749329 L-749329 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B1673996.png)
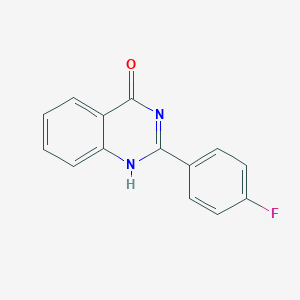
![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)
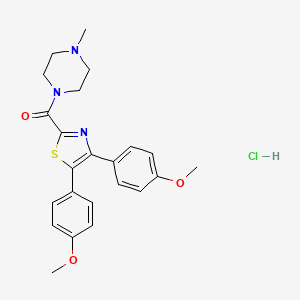

![4-[(E)-3-[[2-[[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)


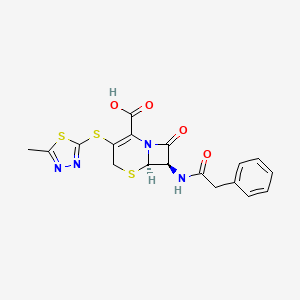
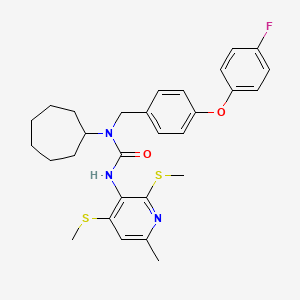
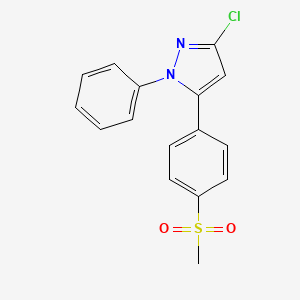

![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
